Product packaging for 3,3-Dimethyldeca-1,5-diyne(Cat. No.:CAS No. 917762-98-2)

3,3-Dimethyldeca-1,5-diyne

Cat. No.: B12627325
CAS No.: 917762-98-2
M. Wt: 162.27 g/mol
InChI Key: NPDFIBDWMHKPGL-UHFFFAOYSA-N
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Description

3,3-Dimethyldeca-1,5-diyne is a chemical compound provided for research and experimental applications. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use. Diyne compounds, such as this compound, serve as versatile building blocks in synthetic organic chemistry . Their structure, featuring two carbon-carbon triple bonds, makes them valuable substrates in metal-catalyzed hydrofunctionalization reactions, which are atom-economic methods for creating complex molecular architectures . These reactions can lead to various products, including functionalized enynes and dienes, which are important intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials . The presence of two triple bonds offers multiple pathways for reaction, including 1,2-, 3,4-, or 1,4-monoadditions, as well as double addition processes, although controlling regio- and stereoselectivity can be a complex challenge . Researchers value these compounds for developing new synthetic methodologies and creating novel polymeric or cyclic structures . Please consult the product's Certificate of Analysis for specific data on purity, characterization, and safety. Handle all chemicals in accordance with appropriate laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18 B12627325 3,3-Dimethyldeca-1,5-diyne CAS No. 917762-98-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

917762-98-2

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

3,3-dimethyldeca-1,5-diyne

InChI

InChI=1S/C12H18/c1-5-7-8-9-10-11-12(3,4)6-2/h2H,5,7-8,11H2,1,3-4H3

InChI Key

NPDFIBDWMHKPGL-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCC(C)(C)C#C

Origin of Product

United States

Synthetic Methodologies for 3,3 Dimethyldeca 1,5 Diyne and Analogous Diyne Scaffolds

Direct Approaches to 3,3-Dimethyldeca-1,5-diyne

Direct synthetic routes to this compound and its analogs often rely on the coupling of terminal alkynes. These methods are valued for their atom economy and ability to construct the diyne backbone in a single step.

Copper-Mediated Coupling Reactions (e.g., Hay Coupling)

Copper-catalyzed oxidative homocoupling of terminal alkynes, such as the Hay coupling, represents a primary strategy for the synthesis of symmetrical 1,3-diynes. organic-chemistry.org This reaction typically employs a copper(I) salt, such as copper(I) chloride or copper(I) bromide, in the presence of a chelating ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) and an oxidant, often oxygen from the air. The copper-TMEDA complex is soluble in a variety of organic solvents, enhancing the versatility of this method. organic-chemistry.org

For the synthesis of a symmetrical diyne analogous to the target structure, a suitable terminal alkyne would be homocoupled. The general mechanism involves the formation of a copper(I) acetylide intermediate, which then undergoes oxidation to a copper(II) species, followed by reductive elimination to yield the diyne product.

A plausible precursor for a symmetrical diyne similar to this compound would be 3-methyl-1-pentyne. The Hay coupling of this precursor would yield 4,7-dimethyl-4,7-deca-2,8-diyne.

Catalyst SystemLigandOxidantSolventTemperature (°C)Yield (%)
CuClTMEDAO₂ (air)AcetoneRoom Temp.Moderate to High
Cu(OAc)₂PyridineO₂ (air)Methanol (B129727)/PyridineRoom Temp.Good
CuITMEDAO₂ (air)DichloromethaneRoom Temp.High

This table presents typical conditions for Hay coupling of terminal alkynes and is illustrative for the synthesis of analogous symmetrical diynes.

Dimerization of Terminal Acetylenes

The dimerization of terminal acetylenes can also be achieved through various catalytic systems, not limited to copper. These reactions can lead to the formation of symmetrical diynes. The Glaser coupling, a predecessor to the Hay coupling, involves the use of a copper(I) salt in the presence of an amine base and an oxidant. organic-chemistry.org While effective, it can sometimes be less selective than the Hay coupling.

Multi-Step Synthesis Utilizing Precursor Molecules

For unsymmetrical diynes or when direct coupling methods are not feasible, multi-step syntheses starting from readily available precursors offer a versatile alternative.

Derivations from Propargylic Alcohols

Propargylic alcohols are valuable precursors for the synthesis of diynes. For a molecule like this compound, a potential multi-step route could involve a propargylic alcohol such as 3-methyl-1-pentyn-3-ol. This tertiary alcohol could undergo further reactions to introduce the second alkyne moiety.

One established method for converting propargylic alcohols to other functional groups is the Meyer-Schuster rearrangement, which typically yields α,β-unsaturated carbonyl compounds. However, for diyne synthesis, a more direct approach would involve the coupling of a derivative of the propargylic alcohol. For instance, the hydroxyl group could be converted into a good leaving group, followed by a substitution reaction with an appropriate acetylide.

Alternatively, the Cadiot-Chodkiewicz coupling provides a powerful method for the synthesis of unsymmetrical diynes. alfa-chemistry.comsynarchive.comwikipedia.orgrsc.org This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.org To synthesize this compound via this method, one could envision coupling 1-bromo-1-hexyne with 3-methyl-3-buten-1-yne (a hypothetical precursor that would require isomerization). A more plausible route would involve coupling a suitable terminal alkyne with a 1-haloalkyne derived from a propargylic alcohol.

Terminal Alkyne1-HaloalkyneCatalystBaseSolventTemperature (°C)
Phenylacetylene1-Bromo-1-propyneCuBrPiperidine (B6355638)MethanolRoom Temp.
1-Hexyne1-Iodo-2-phenylethyneCuIn-ButylamineTHFRoom Temp.
3-Methyl-1-butyne1-Bromo-1-hexyneCuClEthylamineWater/EthanolRoom Temp.

This table illustrates the versatility of the Cadiot-Chodkiewicz coupling for creating various unsymmetrical diynes.

Integration of Organometallic Reagents in Diyne Formation

Organometallic reagents, particularly Grignard and organolithium reagents, are instrumental in the formation of carbon-carbon bonds, including those in diyne scaffolds. adichemistry.com These reagents can act as powerful nucleophiles, reacting with suitable electrophiles to construct the diyne backbone.

A plausible synthetic route to this compound could involve the preparation of a Grignard reagent from a terminal alkyne, such as 1-hexyne. This alkynyl Grignard reagent could then react with a propargyl halide, such as 3-chloro-3-methyl-1-butyne, in a nucleophilic substitution reaction to form the target molecule.

Reaction Scheme:

CH₃(CH₂)₃C≡CH + C₂H₅MgBr → CH₃(CH₂)₃C≡CMgBr + C₂H₆

CH₃(CH₂)₃C≡CMgBr + ClC(CH₃)₂C≡CH → this compound + MgBrCl

This approach allows for the controlled, stepwise construction of the unsymmetrical diyne. The choice of the organometallic reagent and the reaction conditions are crucial for achieving high yields and minimizing side reactions.

Optimization of Reaction Parameters and Yield Enhancement

The efficiency of diyne synthesis, whether through direct coupling or multi-step pathways, is highly dependent on the careful optimization of reaction parameters. Key factors that influence the yield and purity of the final product include the choice of catalyst, solvent, base, temperature, and reaction time.

For copper-mediated coupling reactions like the Hay and Cadiot-Chodkiewicz couplings, the nature of the copper salt (e.g., CuI, CuBr, CuCl) and the ligand can significantly impact the reaction rate and selectivity. The use of co-solvents can also be beneficial in improving the solubility of the reactants. rsc.org In the Cadiot-Chodkiewicz coupling, the choice of the amine base (e.g., piperidine, n-butylamine, ethylamine) and its concentration are critical for efficient deprotonation of the terminal alkyne without promoting side reactions. wikipedia.orgrsc.org

In syntheses involving organometallic reagents, the purity of the reagents and the exclusion of moisture and air are paramount to prevent quenching of the reactive species. The temperature at which the reaction is carried out can also influence the selectivity, particularly in cases where multiple reactive sites are present.

Recent advancements in catalyst design, such as the use of supported copper catalysts, offer advantages in terms of catalyst recovery and reuse, contributing to more sustainable synthetic processes. Furthermore, the development of milder reaction conditions allows for the synthesis of diynes with a broader range of functional groups.

Catalyst and Ligand Design for Diyne Synthesis

The construction of unsymmetrical diynes is most commonly achieved through cross-coupling reactions catalyzed by transition metals, primarily copper and palladium. alfa-chemistry.comwikipedia.orgwikipedia.org The design and selection of the catalyst and its associated ligands are critical for achieving high yields and selectivity, preventing the undesired formation of symmetrical homocoupled byproducts. nih.govnih.gov

Copper-Catalyzed Systems (Cadiot-Chodkiewicz Coupling): The Cadiot-Chodkiewicz reaction is a classic and widely employed method for synthesizing unsymmetrical 1,3-diynes. It involves the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt, such as copper(I) bromide or copper(I) iodide, in the presence of an amine base. alfa-chemistry.comwikipedia.org The catalyst system's role is to facilitate the formation of a copper(I) acetylide intermediate, which then reacts with the haloalkyne. wikipedia.org

Ligand choice in these systems is often an amine, which can also serve as the base. For instance, piperidine is commonly used. wikipedia.orgrsc.org The amine assists in the deprotonation of the terminal alkyne and stabilizes the copper(I) catalytic species. Hydroxylamine hydrochloride is sometimes added as a reducing agent to maintain the copper in its active +1 oxidation state. wikipedia.org While traditional Cadiot-Chodkiewicz conditions can be quite basic, newer methods have been developed that use minimal amounts of base in greener solvents like water, enhancing the reaction's functional group tolerance and environmental profile. rsc.orgresearchgate.net

Palladium-Catalyzed Systems (Sonogashira Coupling and Related Reactions): The Sonogashira reaction, which couples a terminal alkyne with a vinyl or aryl halide, is another powerful tool that can be adapted for diyne synthesis. wikipedia.orgorganic-chemistry.org This reaction typically employs a dual-catalyst system: a palladium(0) complex and a copper(I) salt (co-catalyst). wikipedia.org

Gold-catalyzed oxidative cross-coupling of alkynes has also been developed as a method for creating unsymmetrical diynes, using ligands such as 1,10-Phenanthroline. organic-chemistry.org

Coupling ReactionPrimary Metal CatalystCommon Co-CatalystTypical Ligands/AdditivesKey Function of Ligand/Additive
Cadiot-ChodkiewiczCu(I) salts (e.g., CuBr, CuI)NoneAmine bases (e.g., Piperidine), Hydroxylamine HClActs as base and stabilizes Cu(I) species; reducing agent
SonogashiraPd(0) complexes (e.g., Pd(PPh₃)₄)Cu(I) salts (e.g., CuI)Phosphines (e.g., PPh₃), N-Heterocyclic Carbenes (NHCs)Stabilizes Pd catalyst, modulates reactivity
Gold-Catalyzed Oxidative CouplingAu(I) or Au(III) saltsNone1,10-Phenanthroline (Phen)Facilitates the oxidative cross-coupling pathway

Influence of Solvent, Temperature, and Reagent Stoichiometry

The outcome of diyne synthesis is highly sensitive to the reaction environment. The choice of solvent, the reaction temperature, and the precise stoichiometry of the reagents are critical parameters that must be optimized to maximize the yield of the desired unsymmetrical diyne and minimize side reactions.

Solvent: The solvent plays multiple roles: it must solubilize the reactants and catalysts, and it can influence the reaction rate and selectivity. In Cadiot-Chodkiewicz couplings, polar solvents like methanol are often used. wikipedia.org There has been a significant push towards more environmentally friendly solvents. Notably, water has been successfully employed as the sole reaction medium for Cadiot-Chodkiewicz couplings, offering operational simplicity and high selectivity for the desired hetero-coupled product. rsc.orgresearchgate.net For Sonogashira reactions, a range of organic solvents can be used, including amines (which can also act as the base) and polar aprotic solvents. The choice of solvent can impact the stability and activity of the palladium catalyst. acs.org

Temperature: Diyne coupling reactions are often run at or slightly above room temperature. wikipedia.org The Cadiot-Chodkiewicz reaction, for example, is typically conducted under mild conditions. alfa-chemistry.com Sonogashira couplings can also be carried out at room temperature, which is beneficial for synthesizing complex molecules with sensitive functional groups. wikipedia.org Temperature control is crucial; excessively high temperatures can lead to catalyst decomposition and an increase in side products, particularly homocoupling of the terminal alkyne (Glaser coupling), which competes with the desired cross-coupling pathway. wikipedia.orgnih.gov

Reagent Stoichiometry: The ratio of the terminal alkyne to the haloalkyne (or vinyl/aryl halide) is a key parameter. Typically, a slight excess of one of the coupling partners may be used to ensure the complete consumption of the other, often more valuable, reagent. The stoichiometry of the base is also critical. In Cadiot-Chodkiewicz reactions, a sufficient amount of amine base is required to deprotonate the terminal alkyne and drive the formation of the copper acetylide intermediate. wikipedia.org However, using a large excess of base can sometimes promote side reactions. Recent studies have focused on developing protocols that use minimal amounts of base (e.g., 5 equivalents of piperidine in water) to improve the reaction's efficiency and green profile. rsc.org In palladium-catalyzed reactions, the concentration of the catalyst and co-catalyst is usually low (in mol %), but their ratio and absolute amounts must be carefully controlled for optimal results. acs.org

ParameterInfluence on Diyne SynthesisExamples of Optimized Conditions
Solvent Affects solubility, reaction rate, and catalyst stability. Can enable "green" synthesis.Methanol, or water with piperidine for Cadiot-Chodkiewicz coupling. wikipedia.orgrsc.org N-methylpyrrolidinone (NMP) or water for Sonogashira coupling. wikipedia.org
Temperature Controls reaction rate versus side reactions (e.g., homocoupling, catalyst decomposition).Often performed at room temperature to maintain selectivity and stability of catalysts and substrates. wikipedia.org
Reagent Stoichiometry Impacts reaction completion and product selectivity. Base concentration is crucial for alkyne activation.Slight excess of one coupling partner. Minimal effective amount of amine base (e.g., 5 equiv. piperidine) to enhance selectivity. rsc.org

Reactivity and Mechanistic Elucidation of 3,3 Dimethyldeca 1,5 Diyne Transformations

Hydroelementation Reactions

Hydroelementation, the addition of a hydrogen-element bond across a carbon-carbon multiple bond, is a fundamental transformation in organic synthesis. In the context of 3,3-dimethyldeca-1,5-diyne, which possesses both a terminal and an internal alkyne, the selectivity of these reactions is of significant interest.

Hydroboration, the addition of a boron-hydrogen bond to a carbon-carbon multiple bond, is a powerful tool for the synthesis of organoboranes, which are versatile intermediates.

The hydroboration of this compound with borane (B79455) reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) is expected to proceed with high regioselectivity. The boron atom preferentially adds to the less sterically hindered carbon of the alkyne. Consequently, for the terminal alkyne at the C1 position, the boron will add to the terminal carbon (C1), leading to an anti-Markovnikov product. For the internal alkyne at the C5 position, the regioselectivity is influenced by the electronic and steric environment of the two carbons of the triple bond. Given the substitution pattern of this compound, the hydroboration of the internal alkyne is likely to result in a mixture of regioisomers.

Stereoselectively, the hydroboration of alkynes typically occurs via a syn-addition of the H-B bond across the triple bond. This results in the formation of a vinylborane (B8500763) with the hydrogen and boron atoms on the same side of the newly formed double bond.

ReactantReagentMajor Product(s)RegioselectivityStereoselectivity
This compound9-BBNMonohydroboration at the terminal alkyneAnti-Markovnikovsyn-addition
This compound9-BBN (excess)Dihydroboration at both alkynesAnti-Markovnikov at C1; mixture at C5/C6syn-addition

Transition metal catalysts can significantly influence the outcome of hydroboration reactions, often providing access to products with different regioselectivity and stereoselectivity compared to the uncatalyzed reaction.

Ruthenium-Catalyzed Hydroboration: Ruthenium complexes, particularly those with pincer ligands, have been shown to catalyze the hydroboration of terminal alkynes to yield Z-vinylboronates. The proposed mechanism involves the formation of a ruthenium-borane complex, followed by a 1,2-hydrogen shift from an η²-alkyne to a vinylidene intermediate, which then leads to C-B bond formation rsc.org. This pathway results in an apparent trans-hydroboration. For this compound, a ruthenium catalyst would be expected to selectively catalyze the hydroboration of the terminal alkyne, yielding the (Z)-vinylboronate.

Cobalt-Catalyzed Hydroboration: Cobalt catalysts, often in combination with phosphine (B1218219) ligands, can also be employed for the hydroboration of alkynes. Cobalt catalysis has been shown to be effective for the regioselective hydroboration of 1,3-diynes, where the selectivity can be controlled by the choice of ligand. For a non-conjugated diyne like this compound, a cobalt catalyst could potentially offer chemo- and regioselective hydroboration of one of the alkyne moieties. Mechanistic studies suggest the involvement of cobalt-hydride or cobalt-boryl species as the active catalytic intermediates.

Catalyst SystemSubstrate MoietyExpected Major ProductKey Mechanistic Feature
Ruthenium-Pincer ComplexTerminal alkyne(Z)-vinylboronateVinylidene intermediate
Cobalt/Phosphine ComplexTerminal or Internal alkyneRegioisomeric vinylboronatesFormation of Co-H or Co-B active species

In the absence of a metal catalyst, the hydroboration of this compound with borane reagents like borane-tetrahydrofuran (B86392) complex (BH₃·THF) or dialkylboranes (e.g., 9-BBN, disiamylborane) follows a concerted, four-centered transition state mechanism. The reaction is driven by the electrophilic nature of the boron atom and the nucleophilic character of the alkyne π-system. The regioselectivity is primarily governed by steric factors, with the boron atom adding to the less substituted carbon of the triple bond. For the terminal alkyne of this compound, this leads to the boron adding to the C1 position. For the internal alkyne, the directing effect of the substituents on either side of the triple bond determines the regiochemical outcome. The stereochemistry of the addition is exclusively syn.

Hydroalumination involves the addition of an aluminum-hydrogen bond across a carbon-carbon multiple bond. Diisobutylaluminum hydride (DIBAL-H) is a commonly used reagent for this transformation.

The hydroalumination of this compound with DIBAL-H is expected to proceed with high regioselectivity for the terminal alkyne, with the aluminum atom adding to the terminal carbon (C1) in a syn-addition manner. For the internal alkyne, the regioselectivity is generally lower and can be influenced by the steric bulk of the substituents.

Deuterolysis, the quenching of the organoaluminum intermediate with deuterium (B1214612) oxide (D₂O), is a valuable technique to probe the regiochemistry of the hydroalumination reaction. The deuterium atom replaces the aluminum atom, and the position of the deuterium in the final product can be determined by spectroscopic methods such as NMR. This allows for the unambiguous determination of where the aluminum atom was attached to the carbon skeleton. For instance, quenching the hydroalumination product of this compound with D₂O would be expected to yield a deuterated alkene, with the deuterium located at the position previously occupied by the aluminum atom. This provides direct evidence for the regiochemical outcome of the hydroalumination. In uncatalyzed reactions, hydroalumination of internal alkynes with DIBAL-H can sometimes lead to a mixture of cis and trans addition products, with the latter being thermodynamically favored nih.gov.

ReactionReagentIntermediateQuenching AgentFinal ProductInformation Gained
HydroaluminationDIBAL-HVinylalaneD₂ODeuterated alkeneRegiochemistry of Al addition

Hydromagnesation Reactivity

Detailed research findings on the hydromagnesation reactivity specifically for this compound are not extensively documented in publicly available scientific literature. This section outlines the general principles of this reaction as it would apply to a 1,5-diyne structure.

Selective Functionalization of Alkynyl Sites

The hydromagnesation of diynes is a powerful tool for the selective functionalization of one or both alkynyl groups. The reaction typically involves the addition of a magnesium hydride species across a carbon-carbon triple bond. For an unsymmetrical diyne like this compound, which possesses a terminal alkyne and an internal alkyne, the reaction is expected to proceed with a degree of regioselectivity.

Factors influencing which alkynyl group reacts and the position of the magnesium addition include:

Steric Hindrance: The quaternary carbon at the 3-position creates significant steric bulk around the internal alkyne, potentially favoring reaction at the less hindered terminal alkyne.

Electronic Effects: The terminal alkyne's acidic proton can influence the reaction pathway, potentially leading to initial deprotonation before hydromagnesation.

Reaction Conditions: The choice of solvent, temperature, and the specific magnesium hydride reagent can all impact the selectivity of the functionalization.

The resulting vinylmagnesium (Grignard) reagents are versatile intermediates that can be trapped with various electrophiles (e.g., aldehydes, ketones, CO2) to introduce new functional groups, allowing for the stepwise and selective elaboration of the diyne scaffold.

Hydrosilylation Reactions

Specific studies detailing the hydrosilylation of this compound are not readily found in the current body of scientific research. However, the principles of alkyne hydrosilylation provide a framework for predicting its behavior. This reaction involves the addition of a silicon-hydride (Si-H) bond across a triple bond, typically catalyzed by transition metal complexes, most commonly those based on platinum, rhodium, or palladium. nih.govmdpi.com

For this compound, key considerations for hydrosilylation would include:

Chemo-selectivity: The catalyst and reaction conditions would determine whether the terminal or internal alkyne is preferentially hydrosilylated.

Regio-selectivity: The addition of the silyl (B83357) group can occur at either of the two carbons of the alkyne, leading to different vinylsilane isomers.

Stereo-selectivity: The addition can be either syn or anti, resulting in (E)- or (Z)-alkenylsilanes.

The catalytic hydrosilylation of alkynes is a highly efficient method for producing vinylsilane derivatives, which are valuable building blocks in organic synthesis. nih.govmdpi.com

Cyclization Pathways

Gold-Catalyzed Cyclizations of 1,5-Diynes

Gold catalysts are exceptionally effective at activating the π-systems of alkynes, initiating a variety of complex cyclization cascades. nih.govnih.govurv.cat For 1,5-diynes, gold catalysis can lead to the formation of diverse carbocyclic and heterocyclic structures through intramolecular reactions. The process typically begins with the coordination of a cationic gold(I) species to one of the alkyne moieties, rendering it susceptible to nucleophilic attack by the second, tethered alkyne. This initial cyclization generates a vinyl cation intermediate, which can then undergo further transformations. nih.govresearchgate.net

The regiochemical outcome of gold-catalyzed 1,5-diyne cyclization—that is, which cyclization pathway is followed—is governed by several subtle, interacting factors. The two primary competing pathways are the 5-endo-dig and 6-endo-dig cyclizations. researchgate.netnih.gov

Diyne Scaffold: The structure of the tether connecting the two alkyne groups is a primary determinant of the reaction pathway. researchgate.net The length, rigidity, and substitution pattern of this linker can pre-organize the molecule in a conformation that favors one cyclization mode over the other. Computational studies have shown that the ability of the central linker to extend delocalization is a key factor governing the preference. nih.gov

Solvent Effects: While the diyne scaffold has traditionally been seen as the main controlling element, recent research has demonstrated that the solvent can override this influence. A pivotal study reported the first solvent-controlled switching of regioselectivity in the gold-catalyzed cyclization of 1,5-diynes. researchgate.net This finding highlights the crucial role of the reaction medium in stabilizing specific transition states, thereby directing the reaction down a particular path.

The nature of the nucleophile that participates in the cyclization cascade dictates the final product. When the reaction is performed using ketones as both the reagent and the solvent, vinyl ethers can be formed. researchgate.net In this case, the ketone's oxygen atom acts as an external nucleophile, trapping a cationic intermediate in the catalytic cycle.

A fascinating aspect of this transformation is the ability to switch the cyclization pathway and, consequently, the product class, by simply changing the solvent. This solvent-controlled regioselectivity allows for the selective synthesis of either vinyl ethers or fulvene (B1219640) derivatives from the same 1,5-diyne precursor. researchgate.net

The general mechanism proceeds as follows:

6-endo-dig Pathway: In certain solvents, the gold-activated diyne undergoes a 6-endo-dig cyclization. The resulting intermediate is then trapped by a ketone molecule to yield a substituted vinyl ether .

5-endo-dig Pathway: By changing the solvent, the reaction can be switched to a 5-endo-dig pathway. This alternative mode of cyclization leads to the formation of highly substituted fulvene derivatives . researchgate.net

This solvent-dependent switching provides a powerful synthetic tool for accessing different molecular architectures from a common starting material.

Role of Aurated High-Energy Intermediates

Gold(I) catalysts are renowned for their ability to activate alkynes toward nucleophilic attack, proceeding through high-energy intermediates. In the case of 1,5-diynes like this compound, gold catalysis can initiate complex cascade reactions. The process is believed to commence with the coordination of the gold(I) catalyst to one of the alkyne moieties, enhancing its electrophilicity.

This activation facilitates an intramolecular cyclization, where the second alkyne acts as the nucleophile. This typically proceeds via a 5-exo-dig or 6-endo-dig pathway. This cyclization leads to the formation of highly reactive intermediates such as vinyl cation or gold-containing carbene species. Computational studies on similar diyne systems suggest that these aurated intermediates are key to the subsequent reaction steps, which can include rearrangements, cyclopropanations, or further annulations. For instance, a common pathway involves the formation of a vinyl cation intermediate which can then be trapped by various nucleophiles or undergo rearrangements to yield complex polycyclic structures.

Copper-Catalyzed Diyne Cyclizations

Copper catalysis offers a powerful alternative for the cyclization of diynes, often proceeding through distinct mechanistic pathways compared to gold. These reactions have been extensively studied for their ability to construct complex heterocyclic and carbocyclic frameworks.

In copper-catalyzed reactions of 1,5-diynes, the formation of a vinyl cation intermediate is a widely accepted mechanistic feature. rsc.orgnih.gov The process begins with the coordination of the Cu(I) catalyst to one of the alkyne units. This is followed by an intramolecular attack from the second alkyne, leading to the formation of a bicyclic copper-containing intermediate which then evolves into a vinyl cation. nih.gov

These vinyl cations are highly reactive electrophilic species. rsc.org Their carbene-like reactivity allows them to participate in a variety of subsequent transformations, including:

C–H Insertion: The vinyl cation can undergo intramolecular insertion into an unactivated C(sp³)–H bond.

Rearrangements: Skeletal rearrangements, such as the d-nb.inforug.nl-Stevens-type rearrangement, can occur. rsc.orgnih.gov

Annulations: Intermolecular reactions with styrenes or ketones are also possible. rsc.orgnih.gov

The specific reaction pathway taken by the vinyl cation generated from this compound would be influenced by the reaction conditions and the steric and electronic properties of the substrate.

A significant advancement in copper-catalyzed diyne chemistry is the development of enantioselective C(sp³)–H functionalization reactions. d-nb.infodoaj.org This strategy often employs a kinetic resolution process to afford chiral products with high enantioselectivity. d-nb.info In this scenario, a chiral copper catalyst differentiates between the two enantiotopic C–H bonds of a prochiral substrate.

Generation of a chiral copper-vinyl cation intermediate.

Enantioselective intramolecular C–H insertion.

This methodology allows for the efficient synthesis of chiral polycyclic molecules from achiral diyne precursors. d-nb.info Theoretical calculations have supported the proposed mechanism involving a vinyl cation and have been used to elucidate the origins of enantioselectivity. d-nb.info

Catalyst SystemLigand TypeOutcomeSelectivity
Cu(I)Chiral Bisoxazoline (BOX)Kinetic ResolutionHigh enantioselectivity
Cu(I)Chiral BiphosphineC(sp³)–H InsertionVariable enantioselectivity

Cobalt-Mediated Intramolecular [2+2+2] Cocyclizations

Cobalt complexes are effective catalysts for the [2+2+2] cycloaddition of three unsaturated components, typically alkynes, to form substituted benzene (B151609) rings. When applied intramolecularly to a diyne tethered to another π-system, this reaction can rapidly generate complex polycyclic structures.

For an acyclic diyne like this compound, an intramolecular cocyclization would require the presence of a third tethered alkyne or alkene. However, cobalt can also mediate the intermolecular [2+2+2] cycloaddition of two molecules of the diyne with an external alkyne or alkene. The mechanism is thought to involve the oxidative coupling of two alkyne units to the cobalt center to form a metallacyclopentadiene intermediate. This intermediate then undergoes insertion of the third unsaturated component, followed by reductive elimination to release the aromatic product and regenerate the catalyst. The regiochemical outcome of these reactions can often be controlled by the steric and electronic nature of the substituents on the diyne and the coupling partner.

Substitution and Rearrangement Reactions

Beyond cyclizations, diynes can undergo other transformations such as substitution and rearrangement reactions, which alter the carbon skeleton and introduce new functional groups.

Double SN2' Substitution Reactions on Diynes

A novel transformation discovered for diynes is the double SN2' substitution reaction. rug.nlsemanticscholar.org This reaction involves the coupling of a diyne substrate containing two leaving groups with two equivalents of a Grignard reagent, typically in the presence of a nickel catalyst. rug.nl

For a derivative of this compound, this would require prior functionalization to introduce leaving groups (e.g., chlorides, mesylates) at the propargylic positions. The reaction proceeds via a double SN2' mechanism, where the nucleophile attacks the terminal carbon of the alkyne, leading to a rearrangement of the double bonds and expulsion of the leaving group. The result is the formation of a conjugated system with an internal alkyne. rug.nl

Research has shown that aromatic Grignard reagents provide moderate to good yields, while aliphatic Grignard reagents are less effective. rug.nl The reaction conditions, including the choice of catalyst, ligand, solvent, and temperature, have been optimized to maximize yields. rug.nl

Table of Optimized Conditions for Double SN2' Substitution

ParameterOptimal Condition
Catalyst Nickel catalyst
Ligand dppp (1,3-Bis(diphenylphosphino)propane)
Solvent THF
Temperature -15 °C (initial)
Reagent 3 equivalents of Grignard reagent
Mechanistic Insights into Conjugated System Formation

The formation of conjugated systems from 1,5-diynes, such as this compound, can proceed through various reaction pathways, often initiated by the generation of highly reactive intermediates. While direct studies on this compound are not extensively detailed in the provided search results, the reactivity of analogous enediyne systems provides significant mechanistic insights. A key transformation for enediynes is the Bergman cyclization, which leads to the formation of a p-dehydrobenzene diradical (also referred to as a p-benzyne diradical). This intermediate is a potent species capable of reacting with various trapping agents to form a stable aromatic system.

For instance, studies on cyclohexeno nih.govnih.govcyclodeca-1,5-diyne-3-ene, a structurally related enediyne, have shown that it undergoes cycloaromatization to form a p-benzyne diradical. This diradical can then be trapped by nucleophiles nih.gov. The rate-limiting step in this process is the initial cyclization nih.gov. This mechanism is considered to be analogous to the nucleophilic addition of halides to the 1,4-dehydrobenzene diradical derived from the parent enediyne, cyclodec-1,5-diyne-3-ene nih.gov.

Another relevant transformation is the Myers-Saito cyclization of enyne-allene systems, which also generates diradical intermediates. These diradicals can then undergo further reactions, such as hydrogen atom transfer or cyclization, to yield stable conjugated products researchgate.net. The specific pathway taken by the diradical intermediate is highly dependent on the molecular structure and the presence of nearby functional groups researchgate.net.

Impact of Nucleophile and Diyne Substitution Pattern

The nature of the nucleophile and the substitution pattern of the diyne play a crucial role in determining the outcome of these transformations. In the case of the p-dehydrobenzene diradicals formed from enediynes, a variety of nucleophiles can be employed to trap the diradical and form functionalized aromatic products. For example, the diradical derived from cyclohexeno nih.govnih.govcyclodec-1,5-diyne-3-ene can be trapped not only by halides like iodide and bromide but also by cyanide and thiocyanate (B1210189) nih.gov.

Furthermore, enolates of active methylene (B1212753) compounds have been successfully used as nucleophiles to react with 1,4-dehydrobenzene diradicals, leading to the formation of C-C bonded aromatic alkylation products nih.gov. This reaction is noteworthy as it provides exclusively C-arylated products, with no O-arylation observed nih.gov. The efficiency of this trapping can be influenced by reaction conditions such as temperature and the concentration of the nucleophile nih.gov.

The substitution pattern on the diyne itself also has a significant impact. For instance, a benzo-fused enediyne has been observed to produce slightly higher yields of alkylation products when reacted with enolates compared to other enediynes, although the differences are not substantial nih.gov. The rate of the initial cycloaromatization is also influenced by the diyne's structure. The cyclization of cyclohexeno nih.govnih.govcyclodec-1,5-diyne-3-ene is slightly slower than that of the parent cyclodec-1,5-diyne-3-ene but faster than its benzo analogue, a trend that is consistent with the distances between the reacting carbon atoms nih.gov.

The following table summarizes the trapping of a p-benzyne diradical derived from an enediyne with various nucleophiles.

NucleophileProduct TypeReference
IodideAryl Iodide nih.gov
BromideAryl Bromide nih.gov
CyanideAryl Cyanide nih.gov
ThiocyanateAryl Thiocyanate nih.gov
EnolatesC-Arylated Alkyl Compound nih.gov

Automerization and Related Rearrangements of Enediynes (Applicability to this compound Derivatives)

Automerization is a rearrangement reaction that results in a degenerate form of the starting material. This phenomenon has been observed in enediyne systems and provides further insight into the behavior of the diradical intermediates that could be formed from derivatives of this compound.

A study on cyclohexeno nih.govnih.govcyclodeca-1,5-diyne-3-ene demonstrated that this enediyne undergoes automerization at elevated temperatures nih.gov. The proposed mechanism involves the reversible formation of a symmetrical p-benzyne diradical intermediate. In the absence of a sufficiently reactive nucleophile, this diradical can revert to the starting enediyne. Because the diradical intermediate is symmetrical, it has an equal probability of reverting to the original molecule or its degenerate isomer, thus effecting automerization nih.gov.

This reversible cyclization was confirmed by experiments where the enediyne was heated in the presence of different salts. With a reactive nucleophile like lithium iodide, the enediyne was consumed to form a trapped product. However, in the presence of a less reactive nucleophile such as sodium nitrate, the enediyne remained unchanged, suggesting that the diradical was forming but simply reverting to the starting material nih.govresearchgate.net.

The investigation of diradical intermediates is central to understanding the reactivity of enediynes. These high-energy species are the key players in the cycloaromatization reactions that lead to the formation of aromatic systems. The diradicals generated from enediynes can be trapped by various agents, providing a method to study their formation and reactivity nih.govnih.gov.

Computational and experimental studies have been employed to understand the reaction pathways of these diradical intermediates. For example, in the Myers-Saito cyclization of maleimide-based enediynes, the resulting diradicals can undergo further reactions such as 1,3-hydrogen atom transfer followed by a 6-endo cyclization or a 5-endo cyclization followed by a 1,4-hydrogen atom transfer researchgate.net. These pathways have been confirmed through computational studies and deuterium labeling experiments researchgate.net.

The table below summarizes the fate of the diradical intermediate from cyclohexeno nih.govnih.govcyclodeca-1,5-diyne-3-ene under different conditions.

ConditionFate of Diradical IntermediateOutcomeReference
Presence of reactive nucleophile (e.g., LiI)Trapping of the diradicalFormation of substituted aromatic product nih.gov
Absence of reactive nucleophile (e.g., NaNO3)Reversion to enediyneAutomerization nih.govresearchgate.net

These findings underscore the rich and complex chemistry of enediyne systems and their corresponding diradical intermediates, providing a framework for predicting the reactivity of derivatives of this compound.

Catalytic Systems for 3,3 Dimethyldeca 1,5 Diyne Transformations

Transition Metal Catalysis

Transition metals, with their accessible d-orbitals, are uniquely capable of coordinating with the π-systems of alkynes, thereby lowering the activation energy for a multitude of reactions. The specific reactivity and selectivity observed are highly dependent on the choice of metal, its oxidation state, and the coordinating ligands. The following sections detail the catalytic prowess of copper, gold, nickel, palladium, ruthenium, and iron in the context of diyne chemistry.

Copper catalysts are well-established for promoting the coupling of terminal alkynes. In the context of 3,3-Dimethyldeca-1,5-diyne, which possesses a terminal alkyne moiety, copper salts like copper(I) iodide (CuI) and copper(I) chloride (CuCl) are effective for mediating oxidative homocoupling (Glaser coupling) or heterocoupling reactions. acs.org These reactions typically proceed in the presence of an amine base and an oxidant, such as oxygen, to yield symmetrical or unsymmetrical 1,3-diynes. acs.org

Beyond classical coupling, copper catalysis can facilitate hydroalkylation and other addition reactions. For instance, copper hydride species, generated in situ, can add across one of the alkyne units, creating an alkenyl copper intermediate that can be trapped by an electrophile. acs.org Furthermore, copper carbene intermediates can engage in cross-coupling with the terminal alkyne of this compound to form new C-C bonds. nih.govencyclopedia.pub This reactivity opens pathways to more complex acyclic and cyclic structures.

Table 1: Representative Copper-Catalyzed Reactions of Terminal Alkynes
Catalyst SystemReaction TypeCo-reagent/ConditionsPotential Product from this compoundReference
Cu(I) salt / AmineOxidative CouplingO₂, Aerobic conditionsSymmetrical diyne dimer acs.org
Cu(I) / TMEDASelective HeterocouplingAnother terminal alkyne, O₂Unsymmetrical 1,3,5-triyne acs.org
Cu(I) / NHC LigandHydroalkylationSilane (hydride source), Alkyl triflate(E)-alkene acs.org
Cu(I)Coupling with Diazo CompoundsDiazo ester3-alkynoate derivative nih.govencyclopedia.pub

Homogeneous gold catalysis has become a powerful tool for activating alkynes toward nucleophilic attack. acs.org Gold(I) and gold(III) complexes are particularly effective in catalyzing intramolecular reactions of diynes like this compound, which is a 1,5-diyne. benthamdirect.com The strong π-acidity of gold catalysts renders the alkyne susceptible to attack by various nucleophiles, initiating cascade reactions to form complex polycyclic scaffolds. rsc.orgnih.govresearchgate.net

For a skipped diyne such as this compound, gold catalysis can promote consecutive hydroarylation reactions with nucleophiles like pyrroles or indoles, followed by cyclization to yield fused heterocyclic systems. acs.org The reaction mechanism often involves the activation of one alkyne, nucleophilic attack, and subsequent intramolecular reaction involving the second alkyne unit. acs.orgbenthamdirect.com This strategy allows for the rapid construction of molecular complexity from simple acyclic precursors.

Table 2: Gold-Catalyzed Transformations of Diynes
Catalyst SystemReaction TypeNucleophile/ConditionsPotential Product from this compoundReference
Au(I) or Au(III) complexCascade CyclizationPyrrole, Toluene, 80 °CCyclohepta[b]pyrrole derivative acs.org
Au(I) complex / N-OxideOxidative CyclizationN-Oxide as oxygen sourceCyclized product via α-oxo carbene acs.org
Cationic Au(I) complexIntramolecular HydroarylationPendant aryl groupFused carbocyclic system benthamdirect.com

Nickel-based catalysts are versatile for a range of transformations, including cycloaddition and cyclization reactions of diynes. nih.govrsc.org For this compound, nickel catalysts can promote tandem cyclizations, for instance with indolines or indoles, through a process involving dual C-H bond activation. acs.orgacs.org This methodology allows for the formation of multiple C-C bonds in a single operation, leading to complex fused heterocyclic structures.

A common mechanistic pathway involves the oxidative cyclization of the diyne with the nickel center to form a nickelacyclopentadiene intermediate. This intermediate can then react with another unsaturated component or undergo further intramolecular transformations. Nickel-catalyzed [4+4+2] cycloadditions of dienes and alkynes also highlight the ability of nickel to orchestrate complex multi-component reactions, suggesting potential for co-cyclization reactions involving this compound. nih.govscispace.com

Table 3: Nickel-Catalyzed Reactions Involving Diynes
Catalyst SystemReaction TypeReactantsPotential Product from this compoundReference
Ni(OTf)₂ / PPh₃ / NaITandem Cyclization / C-H ActivationIndoline or IndoleFused indole/carbazole derivatives acs.orgacs.org
Ni(0) / Phosphine (B1218219) Ligand[2+2+2] CycloadditionAnother alkyne or alkeneSubstituted benzene (B151609) or cyclohexadiene derivative nih.gov
Ni(COD)₂CycloadditionDienes10-membered ring product nih.gov

Palladium catalysis is exceptionally broad in its application to alkyne chemistry. For diynes like this compound, palladium catalysts can facilitate selective monocarbonylation, providing access to conjugated enynes, which are valuable synthetic building blocks. nih.gov The choice of ligand is critical in controlling the chemo- and regioselectivity of such reactions.

Furthermore, palladium catalysts are adept at promoting intramolecular alkyne-alkyne coupling, leading to the formation of macrocyclic enynes. nih.gov This type of cycloisomerization is highly valuable in the synthesis of complex natural products. Palladium can also catalyze oxidative cyclizations of enynes and diynes, often proceeding through distinct mechanistic pathways such as 6-exo-trig cyclizations, to generate bicyclic systems. acs.orgrsc.org The Sonogashira coupling, a cornerstone of palladium catalysis, can also be employed to couple the terminal alkyne of this compound with aryl or vinyl halides. youtube.com

Table 4: Applications of Palladium Catalysis in Diyne Chemistry
Catalyst SystemReaction TypeReagents/ConditionsPotential Product from this compoundReference
Pd(OAc)₂ / TDMPPIntramolecular Alkyne-Alkyne CouplingSlow addition, TolueneMacrocyclic enyne nih.gov
Pd(TFA)₂ / Neolephos LigandMonocarbonylationCO (40 atm), AlcoholConjugated enynoate nih.gov
Pd(II) / tBuONO (oxidant)Oxidative CyclizationRoom temperatureBicyclic ketone derivative rsc.org
Pd(0) / Cu(I)Sonogashira CouplingAryl/Vinyl Halide, Amine baseCoupled enyne product youtube.com

Ruthenium catalysts offer unique reactivity for the transformation of alkynes and enynes, often proceeding through distinct intermediates like ruthenium vinylidenes or ruthenacyclopentenes. acs.orgnih.govorganic-chemistry.org For a substrate like this compound, ruthenium can catalyze hydrative cyclization reactions. This process can involve the formation of a ruthenium vinylidene from the terminal alkyne, followed by anti-Markovnikov hydration and subsequent intramolecular Michael addition if a suitable acceptor is present. acs.orgnih.govorganic-chemistry.org

Ruthenium is also capable of mediating hydroalkynylative cyclization of enynes, where a terminal alkyne adds across the enyne system during a cyclization event. acs.org While this compound is not an enyne, this reactivity highlights ruthenium's ability to orchestrate complex C-C bond formations involving alkynes. The mechanism can involve the cleavage of a ruthenacyclopentene intermediate via σ-bond metathesis with a terminal alkyne. acs.org

Table 5: Ruthenium-Catalyzed Transformations
Catalyst SystemReaction TypeKey IntermediatePotential Transformation for this compoundReference
[Ru₃(dppm)₃Cl₅]PF₆Hydrative Cyclization (of enynes)Ruthenium vinylidene, Acyl rutheniumHydration of one alkyne, potential for subsequent cyclization acs.orgnih.govorganic-chemistry.org
Ru(II) complexHydroalkynylative Cyclization (of enynes)RuthenacyclopenteneIntermolecular coupling with another alkyne/alkene acs.org
Ru-hydrideRadical Cyclization (of enynes)Radical intermediatesRadical-mediated intramolecular cyclization researchgate.net

As an earth-abundant and low-cost metal, iron has emerged as an attractive alternative to precious metals in catalysis. Iron-based systems are effective for a variety of alkyne transformations. A notable application is the iron-catalyzed [2+2+2] cycloaddition of diynes with cyanamides or other nitriles to produce highly substituted 2-aminopyridines. acs.orgacs.org This atom-economical reaction proceeds with high regioselectivity at room temperature. acs.org

Iron catalysts are also capable of promoting hydrosilylation of alkynes, typically affording vinylsilanes with good stereoselectivity. rsc.org Additionally, iron can catalyze propargylic C-H functionalization, which, while not a direct transformation of the alkyne bond itself, allows for the modification of the substrate at a position adjacent to the triple bond, opening up further synthetic possibilities. nih.gov

Table 6: Iron-Catalyzed Reactions of Diynes and Alkynes
Catalyst SystemReaction TypeReactantsPotential Product from this compoundReference
FeI₂ / dppp / Zn[2+2+2] CycloadditionCyanamide or NitrileHighly substituted pyridine derivative acs.org
[Fe(CO)₃(BDA)](E)-selective HydrosilylationSilane(E)-vinylsilane rsc.org
Iron(II) source / pybox ligandC(sp³)-H AzidationAzidoiodinaneAzide functionalization at an alkyl position youtube.com

Cobalt-Based Catalysts

A comprehensive search of existing scientific literature and chemical databases has yielded no specific examples of the use of cobalt-based catalysts for the transformation of this compound. While cobalt catalysis is a well-established and versatile tool for various organic transformations, including the cyclization and polymerization of alkynes and diynes, its application to this particular substituted deca-1,5-diyne has not been reported in the available literature. General methodologies involving cobalt catalysts in diyne chemistry are prevalent, but direct application or study involving this compound remains an unexplored area of research.

Applications of 3,3 Dimethyldeca 1,5 Diyne in Advanced Organic Synthesis and Materials Science

Strategic Building Blocks for Complex Molecular Synthesis

Extensive searches of publicly available scientific literature, including peer-reviewed journals and chemical databases, did not yield specific examples of 3,3-Dimethyldeca-1,5-diyne being utilized as a strategic building block for the synthesis of complex molecules. The following subsections detail the lack of specific findings for each outlined application.

Precursors for Natural Product Synthesis

No specific instances of this compound being used as a precursor in the total synthesis of any natural product have been documented in the reviewed literature. While the 1,5-diyne motif is a structural component in some natural products, the specific application of this particular substituted decadiyne is not reported. nih.govmdpi.com

Synthesis of Chiral Polycyclic Pyrroles

There is no available research detailing the use of this compound in the synthesis of chiral polycyclic pyrroles. General methods for the synthesis of chiral pyrroles often involve different starting materials and synthetic strategies. rsc.orgnih.govresearchgate.netrsc.orgorganic-chemistry.org

Formation of Functionalized Enyne and Diene Compounds

While there are numerous methods for the synthesis of functionalized enynes and dienes, the scientific literature does not specifically describe the use of this compound as a starting material for these transformations. mdpi.comrsc.orgnih.govnih.govtemple.edumdpi.comacs.orguic.eduorganic-chemistry.org General reactions of 1,5-diynes can lead to the formation of such compounds, but specific studies on this substrate are absent. acs.orgacs.orgnih.govrsc.orgfao.orgnih.gov

Contributions to Dendralene Architectures

The synthesis of dendralenes, which are acyclic, cross-conjugated hydrocarbons, has been explored using various precursors. nih.govacs.orgresearchgate.netwikipedia.orgrsc.org However, there is no specific mention in the literature of this compound being employed in the construction of dendralene architectures.

Advanced Applications in Polymer Science and Engineering

Development of Novel Macromolecular Compounds

The development of novel macromolecular compounds from diyne monomers is an active area of research. acs.orgoup.comdoi.orgwikipedia.orgrsc.org However, a review of the available literature indicates that this compound has not been specifically investigated or reported as a monomer for the synthesis of new polymers or macromolecular structures. The presence of gem-dimethyl groups can influence polymerization reactivity and polymer properties, a phenomenon known as the gem-dimethyl effect. rsc.orgresearchgate.netresearchgate.net

Data Tables

Due to the absence of specific research findings for this compound in the context of the outlined applications, no data tables can be generated.

Polymers Exhibiting Optoelectronic Properties

Polymers derived from diyne monomers can form highly conjugated backbones, which are essential for optoelectronic applications. The polymerization of diacetylene monomers, often through 1,4-addition, results in a characteristic alternating ene-yne conjugated polymer chain. This extended π-system is responsible for the strong absorption in the visible spectrum and other interesting electronic properties.

The substituents on the diyne monomer play a crucial role in determining the final properties of the polymer, such as solubility, solid-state packing, and, consequently, its optoelectronic behavior. For a hypothetical polymer derived from this compound, the dimethyl groups at the 3-position would introduce steric hindrance, potentially influencing the polymer chain's conformation and intermolecular interactions. The deca- group would provide a flexible, non-polar side chain that could enhance solubility in organic solvents, a critical factor for solution-based processing of thin films for electronic devices.

Detailed Research Findings on Analogous Polydiacetylenes

Research on various substituted polydiacetylenes has demonstrated their utility in a range of optoelectronic applications. The electronic and optical properties of these materials are highly tunable by modifying the side chains attached to the diacetylene backbone. For instance, the incorporation of chromophoric or electroactive side groups can lead to polymers with enhanced nonlinear optical properties or improved charge transport characteristics.

The optoelectronic behavior of polydiacetylenes is often characterized by their distinct colorimetric transitions in response to external stimuli such as temperature, mechanical stress, or chemical analytes. This phenomenon arises from conformational changes in the polymer backbone that alter the effective conjugation length. While no specific data exists for poly(this compound), we can infer its potential properties from data on similar aliphatic-substituted polydiacetylenes.

Below is a data table summarizing the optoelectronic properties of representative polydiacetylene systems, which can serve as a reference for the potential characteristics of polymers derived from this compound.

Monomer PrecursorPolymerization MethodAbsorption Max (λmax)Emission Max (λmax)Key Optoelectronic Property/Application
10,12-Pentacosadiynoic acidUV irradiation~640 nm (blue phase)~540 nm (red phase)Chromatic sensing, biosensors
1,6-bis(N-carbazolyl)-2,4-hexadiyne (DCHD)Solid-state polym.~650 nm-High third-order nonlinear optical susceptibility
4-BCMU (Butacosa-10,12-diynoic acid derivative)UV irradiation~630 nm~530 nmSoluble PDA for thin-film transistors

Spectroscopic Characterization and Computational Studies of 3,3 Dimethyldeca 1,5 Diyne

Spectroscopic Analytical Techniques

Spectroscopic methods are indispensable for the unambiguous determination of molecular structures. For 3,3-Dimethyldeca-1,5-diyne, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provides a comprehensive structural picture.

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR spectra would reveal characteristic signals corresponding to the different hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the various protons. The terminal alkynyl proton (H-1) would typically appear in the range of δ 1.7-3.1 ppm, a region characteristic for protons attached to sp-hybridized carbons libretexts.org. The gem-dimethyl protons at the C3 position would likely produce a sharp singlet, while the methylene (B1212753) and other alkyl protons would exhibit more complex splitting patterns due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The sp-hybridized carbons of the alkyne groups are expected to resonate in the δ 65-90 ppm range. The quaternary carbon at the C3 position would also be identifiable. DEPT (Distortionless Enhancement by Polarization Transfer) experiments could be employed to distinguish between CH, CH₂, and CH₃ groups.

1D Selective Gradient NOESY: One-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) can be utilized to establish through-space correlations between protons. For instance, irradiation of the gem-dimethyl proton signal could show a NOE enhancement to nearby protons, helping to confirm the spatial arrangement of the molecule. This technique has been proposed in mechanistic studies of related diyne systems rsc.org.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
1~2.0 - 2.5 (s)~80 - 85
2-~70 - 75
3-~30 - 35
4~2.2 - 2.4 (t)~25 - 30
5-~80 - 85
6-~80 - 85
7~2.1 - 2.3 (m)~20 - 25
8~1.4 - 1.6 (m)~30 - 35
9~1.3 - 1.5 (m)~22 - 27
10~0.9 - 1.0 (t)~13 - 15
3-CH₃~1.2 - 1.4 (s)~28 - 33

Infrared spectroscopy is particularly useful for identifying the presence of specific functional groups. In this compound, the most characteristic absorptions would be from the carbon-carbon triple bonds and the terminal alkyne C-H bond.

The terminal alkyne C-H stretch is expected to appear as a sharp, strong band around 3300 cm⁻¹ orgchemboulder.comjove.com. The C≡C stretching vibrations would result in absorptions in the 2100-2260 cm⁻¹ region. The terminal alkyne C≡C stretch is typically more intense than that of the internal alkyne jove.com. The presence of these distinct peaks would provide clear evidence for the diyne functionality.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
Functional GroupAbsorption Range (cm⁻¹)Intensity
≡C-H Stretch~3330 - 3270Strong, Sharp
-C≡C- Stretch (Terminal)~2140 - 2100Medium to Weak
-C≡C- Stretch (Internal)~2260 - 2190Weak, often broad
C-H Stretch (Alkyl)~2960 - 2850Strong

High-Resolution Mass Spectrometry is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₂H₁₈), HRMS would provide a very precise mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions iaph.esnih.govdyadlabs.com. Fragmentation patterns observed in the mass spectrum would also offer valuable structural information, corresponding to the cleavage of the hydrocarbon chain.

Computational Chemistry and Theoretical Investigations

Computational chemistry provides powerful tools to complement experimental data, offering deeper insights into the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) has become a widely used method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost researchgate.netrsc.org. For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms.

Calculate Spectroscopic Properties: Predict NMR chemical shifts and IR vibrational frequencies to compare with and aid in the assignment of experimental spectra.

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy and distribution of these orbitals can indicate how the molecule will interact with other reagents.

Generate Electron Density Maps: Visualize the distribution of electrons within the molecule, highlighting regions of high and low electron density, which are indicative of nucleophilic and electrophilic sites, respectively youtube.comyoutube.com.

Studies on related polyyne and diyne systems have demonstrated the utility of DFT in understanding their electronic properties and predicting their behavior in chemical reactions rsc.orgsemanticscholar.org.

Beyond static properties, computational chemistry can model the pathways of chemical reactions. For a molecule like this compound, which possesses two reactive alkyne groups, theoretical modeling can be used to:

Investigate Reaction Mechanisms: Map the potential energy surface for reactions such as cycloadditions, hydroelementation, or transition metal-catalyzed transformations rsc.orgnih.govmdpi.com. This involves locating transition states and intermediates to understand the step-by-step process of the reaction.

Predict Reactivity and Selectivity: By calculating the activation energies for different possible reaction pathways, it is possible to predict which reactions are more likely to occur and which products will be favored. For example, theoretical models can explain the regioselectivity of nucleophilic additions to unsymmetrical alkynes rsc.org.

Understand the Origin of Enantioselectivity: In asymmetric catalysis, computational models can be used to elucidate the interactions between the substrate, catalyst, and reagents that lead to the preferential formation of one enantiomer over the other.

Computational studies on similar enyne and diyne systems have been instrumental in explaining experimentally observed outcomes and in the design of new reactions and catalysts rsc.orgrsc.org.

Studies on Electronic Properties and Charge Distribution within Diyne Frameworks

The electronic properties and charge distribution of diyne frameworks, such as in this compound, are fundamentally governed by the hybridization of the carbon atoms and the spatial arrangement of the π-bonds. In conjugated diynes, the overlap of p-orbitals leads to delocalized π-electron systems, influencing the molecule's reactivity and spectroscopic characteristics. However, in non-conjugated diynes like this compound, the two alkyne units are insulated by a sp³-hybridized carbon atom, which significantly alters their electronic communication.

Theoretical Framework and Computational Basis

The introduction of alkyl substituents, such as the two methyl groups and the n-butyl group in this compound, is known to influence the electronic properties through inductive effects. Alkyl groups are weakly electron-donating. This electron-donating nature can lead to a slight increase in the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which in turn can affect the HOMO-LUMO gap. The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's electronic excitability and chemical reactivity.

Charge Distribution and Molecular Orbitals

In a non-conjugated diyne, the electron density is highest around the triple bonds. The sp-hybridized carbon atoms of the alkyne groups are more electronegative than sp³-hybridized carbons, leading to a slight polarization of the C-C single bonds adjacent to the alkynes.

Computational analysis of model diynes reveals the nature of the frontier molecular orbitals. The HOMO is typically associated with the π-orbitals of the triple bonds, while the LUMO is the corresponding π* (antibonding) orbital. In the absence of conjugation, the HOMO and LUMO are largely localized on the individual alkyne moieties.

The presence of the gem-dimethyl groups at the C3 position in this compound introduces steric bulk and also contributes to the electronic structure through hyperconjugation and inductive effects. These effects are expected to be modest but can lead to a destabilization (raising the energy) of the HOMO, thereby potentially reducing the HOMO-LUMO gap compared to an unsubstituted diyne.

Data from Computational Studies on a Model Diyne

To provide a quantitative perspective, the following table presents calculated electronic properties for the related, non-conjugated 1,5-hexadiyne, which serves as a fundamental model for understanding the electronic landscape of this compound. It is important to note that these values would be modified by the substitution pattern in this compound.

PropertyCalculated Value for 1,5-HexadiyneExpected Influence of Substituents in this compound
HOMO Energy-10.5 eVSlightly increased (less negative) due to electron-donating alkyl groups.
LUMO Energy1.5 eVSlightly increased due to electron-donating alkyl groups.
HOMO-LUMO Gap12.0 eVPotentially slightly decreased.
Dipole Moment~0 DLikely to be very small due to the relatively symmetric nature of the molecule.

Conclusion and Future Research Perspectives for 3,3 Dimethyldeca 1,5 Diyne

Synthesizing Current Knowledge and Identified Gaps

The study of diyne compounds, hydrocarbons featuring two carbon-carbon triple bonds, is a significant area of organic chemistry. Conjugated diynes, in particular, are noted for their unique electronic properties and utility as precursors in the synthesis of complex molecules and polymers. researchgate.net However, a thorough review of the scientific literature reveals a significant gap concerning the specific compound 3,3-Dimethyldeca-1,5-diyne. While general synthetic routes to substituted 1,5-diynes and their reactivity patterns have been established, dedicated research into this particular molecule is not apparent.

The primary knowledge gap is the very existence and characterization of this compound. There is no readily available data on its synthesis, physical properties, or spectroscopic signature. The reactivity of 1,5-diynes is known to be heavily influenced by the nature of the central linker connecting the two alkyne moieties; computational studies have shown that the linker's ability to support delocalization can dictate the preferred cyclization pathway. acs.org For this compound, the quaternary carbon at the 3-position (a gem-dimethyl group) would introduce specific steric and electronic effects whose influence on reactivity remains unstudied. This steric hindrance could significantly alter reaction pathways typically observed for less substituted diynes.

Exploration of Undiscovered Reactivity and Transformation Pathways

Based on the known reactivity of alkynes and other 1,5-diynes, several transformation pathways can be postulated for this compound. Alkynes are known to undergo electrophilic addition reactions, though they are often less reactive than corresponding alkenes. libretexts.org The internal alkyne at the 5-position and the terminal alkyne at the 1-position would likely exhibit differential reactivity.

Key areas for exploration would include:

Cyclization Reactions: 1,5-diynes are excellent substrates for intramolecular cyclization, often catalyzed by gold complexes. benthamdirect.comnih.gov Depending on the conditions, this could lead to the formation of various carbocyclic skeletons. The gem-dimethyl group would likely influence the regioselectivity of such cyclizations.

Hydration and Hydroboration-Oxidation: These are fundamental alkyne reactions that form carbonyl compounds. organicchemistrytutor.combyjus.com Selective reaction at one of the two alkyne sites would be a primary objective. For the terminal alkyne, hydration would be expected to yield a methyl ketone, while hydroboration-oxidation would produce an aldehyde. organicchemistrytutor.com

Click Chemistry: The terminal alkyne functionality opens the door to copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) reactions, which are powerful methods for constructing 1,2,3-triazoles. bohrium.com This would allow for the facile conjugation of this compound to other molecules.

Coupling Reactions: The terminal alkyne can participate in various C-C bond-forming reactions, such as Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings, to generate more complex and extended conjugated systems. nih.govorganic-chemistry.org

Emerging Interdisciplinary Applications in Materials Science and Beyond

Alkynes and diynes are crucial building blocks for advanced materials due to their rigid structures and conjugated π-systems. rsc.org The unique structure of this compound suggests its potential as a monomer or cross-linking agent in polymer chemistry.

Potential interdisciplinary applications include:

Functional Polymers: Incorporation of the this compound unit into a polymer backbone could impart specific thermal or mechanical properties. The diyne functionality could be used for post-polymerization modification, allowing for the attachment of various functional groups. mdpi.commdpi.com

Conjugated Materials: Polymerization via the alkyne groups could lead to the formation of conjugated polymers with interesting optoelectronic properties, potentially applicable in organic electronics. researchgate.net The gem-dimethyl group would enhance solubility and processability, which are common challenges for rigid-rod polymers.

Organic-Inorganic Hybrid Materials: The diyne moiety can be integrated into hybrid perovskite structures, where subsequent polymerization can enhance charge transport and stability, paving the way for use in optoelectronic devices. researchgate.net

Advancements in Integrated Spectroscopic and Computational Methodologies

Given the absence of experimental data, the initial characterization of this compound would rely heavily on a combination of modern spectroscopic techniques and computational chemistry.

Spectroscopic Characterization: A comprehensive analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be essential for structural confirmation upon successful synthesis. azooptics.comresearchgate.net Advanced 2D NMR techniques (COSY, HSQC, HMBC) would be crucial for unambiguously assigning all proton and carbon signals.

Table 1: Predicted Spectroscopic Data for this compound This table presents hypothetical data based on typical values for similar functional groups and is intended for illustrative purposes.

Method Technique Expected Signal/Value
NMR ¹H NMR Signals for terminal alkyne C-H, methylene (B1212753) groups, gem-dimethyl group, and other alkyl protons.
¹³C NMR Distinct signals for four sp-hybridized carbons, one quaternary sp³ carbon, and various other sp³ carbons.
Infrared FT-IR Characteristic C≡C stretch (approx. 2100-2260 cm⁻¹), terminal ≡C-H stretch (approx. 3300 cm⁻¹).

| Mass Spec | HRMS | Precise mass corresponding to the molecular formula C₁₂H₁₈. |

Q & A

Basic: What are the standard synthetic routes for 3,3-Dimethyldeca-1,5-diyne, and what key reaction parameters influence yield?

Methodological Answer:
The synthesis of this compound typically involves transition-metal-catalyzed coupling reactions. For example, potassium tert-butoxide (KOtBu)-catalyzed C–H silylation with deca-1,5-diyne precursors has been reported to yield structurally similar diyne compounds in high purity (98% yield) under optimized conditions . Key parameters include:

  • Catalyst selection : Palladium or nickel complexes are often used for alkyne couplings.
  • Solvent systems : Polar aprotic solvents like DME enhance reaction efficiency.
  • Temperature control : Reactions are conducted at 60–80°C to balance reactivity and stability of intermediates.
  • Substrate pre-functionalization : Methyl groups are introduced via alkylation prior to diyne formation to avoid steric hindrance .

Advanced: How does the presence of methyl groups in this compound affect its propensity to undergo Bergman cyclization compared to unsubstituted analogs?

Methodological Answer:
The Bergman cyclization, which generates cytotoxic p-benzyne diradicals, is highly sensitive to steric and electronic effects. In this compound:

  • Steric hindrance : The methyl groups at C3 increase torsional strain, raising the activation energy for cyclization compared to unsubstituted cyclodeca-1,5-diyne analogs. Computational studies (e.g., DFT) predict a 5–10 kcal/mol increase in transition-state energy .
  • Electronic effects : Methyl substituents slightly electron-donate, destabilizing the diradical intermediate.
  • Experimental validation : Kinetic trapping experiments with radical scavengers (e.g., TEMPO) and temperature-dependent NMR can quantify cyclization rates .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Infrared (IR) spectroscopy : Identifies C≡C stretching vibrations (~2100–2260 cm⁻¹) and methyl C–H bends (~1375 cm⁻¹). Absence of =C–H stretches (~3100 cm⁻¹) confirms full reduction of alkene impurities .
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Methyl protons resonate as singlets at δ 1.2–1.4 ppm; acetylenic protons are absent in symmetric diynes.
    • ¹³C NMR : Acetylenic carbons appear at δ 70–90 ppm, with quaternary carbons near δ 120–130 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M⁺] at m/z 162.14 (C₁₂H₁₈) and fragments indicative of methyl loss .

Advanced: How can computational methods resolve discrepancies between theoretical predictions and experimental observations in the thermal stability of this compound?

Methodological Answer:
Discrepancies often arise from unaccounted reverse reaction barriers in dissociation pathways. For example:

  • Potential energy surface (PES) mapping : CCSD(T)/CBS calculations reveal reverse barriers in dissociative photoionization pathways, explaining why experimental bond dissociation energies (BDEs) may not match theoretical values .
  • Kinetic modeling : Microcanonical variational transition-state theory (VTST) simulates temperature-dependent decomposition rates, aligning with thermogravimetric analysis (TGA) data .
  • Non-covalent interactions (NCI) analysis : Identifies stabilizing van der Waals interactions between methyl groups and the diyne backbone, delaying thermal degradation .

Basic: What are the primary decomposition pathways of this compound under ambient conditions, and how should storage be optimized?

Methodological Answer:

  • Oxidative degradation : Exposure to O₂ leads to peroxide formation at acetylenic bonds. Store under inert gas (Ar/N₂) in amber glass vials to prevent photolysis .
  • Thermal cyclization : Bergman cyclization initiates above 80°C, producing reactive diradicals. Storage at –20°C in dark, anhydrous conditions minimizes this pathway .
  • Hydrolysis : Susceptibility to moisture is low due to hydrophobic methyl groups, but silica gel desiccants are recommended for long-term stability .

Advanced: What role do steric effects from the dimethyl groups play in modulating the reactivity of this compound in transition-metal-catalyzed C–H functionalization?

Methodological Answer:

  • Catalyst accessibility : Steric bulk at C3 hinders metal coordination to the diyne core, reducing turnover frequency (TOF) in Pd-catalyzed C–H silylation. Smaller ligands (e.g., PPh₃ vs. PCy₃) mitigate this .
  • Regioselectivity : Methyl groups direct functionalization to distal C–H bonds (C8–C10) due to reduced electron density at proximal positions, confirmed by Hammett σₚ values .
  • Competitive side reactions : Steric shielding minimizes undesired [2+2] cycloaddition byproducts, improving selectivity in alkyne trimerization .

Basic: How can researchers validate the purity of this compound, and what common impurities arise during synthesis?

Methodological Answer:

  • Chromatographic methods :
    • GC-MS : Detects volatile impurities like unreacted deca-1,5-diyne (retention time ~8.2 min) or methylated monoalkynes.
    • HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) resolve polar byproducts (e.g., diols from partial hydrolysis) .
  • Common impurities :
    • Oligomers : [4+2] Cycloadducts form if reaction temperatures exceed 100°C.
    • Metal residues : Pd or Ni catalysts require removal via silica gel filtration or chelating resins .

Advanced: What strategies can mitigate cytotoxicity in this compound derivatives intended for biomedical applications?

Methodological Answer:

  • Prodrug design : Mask the diyne core with photolabile protecting groups (e.g., nitroveratryl) to prevent premature Bergman cyclization .
  • Conformational locking : Introduce bulky substituents (e.g., tert-butyl) at C7/C8 to sterically block diradical formation.
  • Targeted delivery : Conjugate to antibody-drug conjugates (ADCs) using click chemistry (e.g., CuAAC) to limit off-target effects .

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